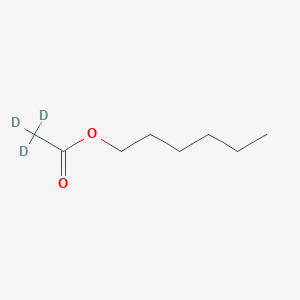
N-Hexyl acetate-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the metabolism and biotransformation of esters.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flavors, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
Comparison with Similar Compounds
N-Hexyl acetate-D3 can be compared with other similar compounds such as:
N-Hexyl acetate: The non-deuterated form of the compound.
Hexyl ethanoate: Another ester with similar properties.
1-Hexyl acetate: A structural isomer with a different arrangement of atoms.
Uniqueness
The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
147.23 g/mol |
IUPAC Name |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
InChI Key |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















